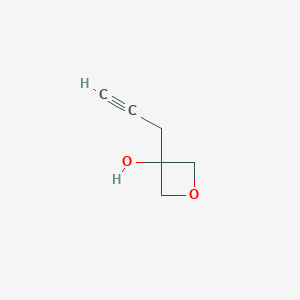

3-(Prop-2-ynyl)oxetan-3-ol

Übersicht

Beschreibung

3-(Prop-2-ynyl)oxetan-3-ol, also known as 3-(2-propynyl)oxetane-3-ol, is a cyclic organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity . The presence of the prop-2-ynyl group adds to its versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-ynyl)oxetan-3-ol typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization of epoxides, where an epoxide undergoes ring closure to form the oxetane ring . Another approach involves the electrophilic halocyclization of alcohols, where an alcohol precursor is treated with a halogenating agent to induce cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of efficient cyclization reactions and scalable reaction conditions, are likely applied in industrial settings to produce this compound in larger quantities .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Prop-2-ynyl)oxetan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxetane ring into other cyclic structures.

Substitution: The prop-2-ynyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as peroxy acids can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed in reduction reactions.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The oxetane ring in 3-(Prop-2-ynyl)oxetan-3-ol is valuable in organic synthesis, particularly in the construction of complex molecules. It can participate in various reactions such as:

- Ring-opening reactions : The strain in oxetanes makes them reactive towards nucleophiles, allowing for the formation of larger cyclic structures or linear compounds.

- Functionalization : The hydroxyl group can be modified to introduce different functional groups, enhancing the compound's utility in synthesizing derivatives with varied biological activities.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of oxetane compounds can serve as effective inhibitors in biochemical pathways. For instance, studies involving the synthesis of ibuprofen derivatives from oxetane precursors have demonstrated their potential as dual inhibitors of cyclooxygenase and lipoxygenase enzymes . This highlights the relevance of this compound in developing anti-inflammatory agents.

Medicinal Chemistry

The potential medicinal applications of this compound are primarily tied to its ability to act as a bioisostere for carboxylic acids. This property is significant for drug design because it can lead to improved metabolic stability and bioavailability of pharmaceutical compounds.

Bioisosteric Replacement

Research indicates that oxetan-3-ol derivatives can replace carboxylic acid moieties without significantly altering the biological activity of the parent compounds. This characteristic is particularly useful in optimizing drug candidates where carboxylic acids may lead to undesirable pharmacokinetic properties .

Potential Applications in Material Science

Beyond medicinal chemistry, the unique properties of this compound could extend to material science applications. Its ability to undergo polymerization reactions may allow it to be incorporated into new polymeric materials with enhanced mechanical properties or functionalities.

Wirkmechanismus

The mechanism of action of 3-(Prop-2-ynyl)oxetan-3-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects . The specific pathways and molecular targets depend on the functional groups present on the oxetane ring and the nature of the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxetan-3-ol: A simpler oxetane derivative without the prop-2-ynyl group.

3-(Prop-2-ynyl)oxetan-2-one: An oxetane derivative with a carbonyl group at the 2-position.

2-Methyleneoxetane: An oxetane derivative with a methylene group at the 2-position.

Uniqueness

3-(Prop-2-ynyl)oxetan-3-ol is unique due to the presence of the prop-2-ynyl group, which enhances its reactivity and versatility in chemical synthesis.

Biologische Aktivität

3-(Prop-2-ynyl)oxetan-3-ol, with the molecular formula CHO and CAS number 1354550-84-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which is known for its unique structural properties that can influence biological interactions. The presence of the prop-2-ynyl group provides additional reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 1354550-84-7 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxetane structure may serve as a bioisostere for carboxylic acid functional groups, enhancing its potential as a therapeutic agent. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other oxetane derivatives.

- Cellular Uptake : The hydrophobic nature of the prop-2-ynyl group may facilitate cellular membrane penetration, enhancing bioavailability.

- Reactive Metabolite Formation : The compound could undergo metabolic transformations leading to reactive intermediates that exert biological effects.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrate that compounds with oxetane rings can inhibit the proliferation of cancer cell lines. For instance, derivatives have shown IC values in the low micromolar range against breast and colon cancer cells.

Table 1: Inhibition Rates of Oxetane Derivatives on Cancer Cell Lines

| Cell Line | Compound Tested | IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | This compound | 5.4 |

| HT29 (Colon Cancer) | Similar Oxetane Derivative | 4.8 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies showing that oxetane derivatives can reduce pro-inflammatory cytokine levels in vitro. This suggests a role in conditions characterized by chronic inflammation.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of various oxetane derivatives found that those containing alkynyl groups exhibited enhanced activity against several cancer cell lines compared to their non-substituted counterparts.

- Animal Models : In animal models, similar compounds have demonstrated reduced tumor growth rates and improved survival rates when administered alongside traditional chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Prop-2-ynyl)oxetan-3-ol, and what experimental parameters influence yield?

A common method involves nucleophilic substitution using oxetan-3-ol and propargyl bromide under basic conditions. For example, in a typical procedure, oxetan-3-ol is deprotonated with K₂CO₃ in DMF, followed by reaction with propargyl bromide at room temperature. Reaction progress is monitored via TLC, and the product is isolated via extraction and solvent evaporation . Key parameters include reaction time (2–6 hours), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of oxetan-3-ol to propargyl bromide). Purity is confirmed by HPLC or NMR (>95% purity is typical) .

Q. How is this compound characterized structurally and chemically?

- Spectroscopic Analysis : ¹H NMR (δ ~2.5 ppm for alkyne protons, δ ~4.5–5.0 ppm for oxetane ring protons) and ¹³C NMR (δ ~75–80 ppm for oxetane carbons) confirm the core structure. IR spectroscopy identifies hydroxyl (~3200–3400 cm⁻¹) and alkyne (~2100 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 112.13 (C₆H₈O₂) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond angles and spatial conformation .

Q. What role does this compound play in fragment-based drug discovery?

The compound serves as a versatile building block for introducing oxetane rings, which improve metabolic stability and solubility in drug candidates. Its alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for modular derivatization. Applications include kinase inhibitors and protease modulators, where oxetanes mimic carbonyl groups while reducing polarity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in different environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For example, LUMO maps reveal susceptibility to nucleophilic attack at the alkyne moiety. Molecular dynamics simulations assess hydrolytic stability in aqueous media, highlighting pH-dependent degradation pathways. These models guide functionalization strategies to enhance stability .

Q. What experimental approaches resolve contradictions in reported hydrolytic stability data for oxetane derivatives?

Conflicting stability data may arise from differences in pH, temperature, or analytical methods. A systematic protocol includes:

- Kinetic Studies : Monitor degradation via HPLC under controlled conditions (e.g., pH 1–13, 25–60°C).

- Isotope Labeling : Use deuterated solvents or ¹⁸O-water to trace hydrolysis mechanisms.

- Comparative Analysis : Benchmark against structurally similar oxetanes (e.g., 3-methyloxetane-3-carbaldehyde) to isolate steric/electronic effects .

Q. How is this compound employed as a bioisostere for carboxylic acids in lead optimization?

The oxetane ring mimics the spatial and electronic properties of carboxylates while improving membrane permeability. For example:

- Pharmacokinetic Profiling : Replace carboxylic acid groups in lead compounds with this compound to reduce ionization at physiological pH.

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target binding.

- Case Study : In adenosine A₂A receptor agonists, oxetane bioisosteres enhance blood-brain barrier penetration compared to carboxylate analogs .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | High polarity enhances reaction rate |

| Base | K₂CO₃ | Mild, avoids side reactions |

| Temperature | 25°C (room temperature) | Minimizes decomposition |

| Reaction Time | 2–4 hours | Balance between completion and byproduct formation |

Table 2. Stability of this compound Under Aqueous Conditions

| pH | Half-Life (25°C) | Degradation Product |

|---|---|---|

| 1.0 | <1 hour | Oxetan-3-ol + propiolic acid |

| 7.4 | 48 hours | Minimal degradation |

| 13.0 | 30 minutes | Ring-opened diol |

Eigenschaften

IUPAC Name |

3-prop-2-ynyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVJUOZKDXUTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354550-84-7 | |

| Record name | 3-(Prop-2-ynyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.